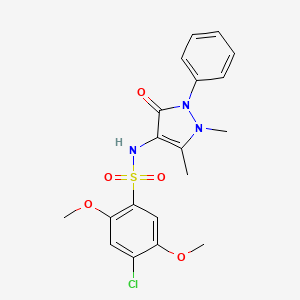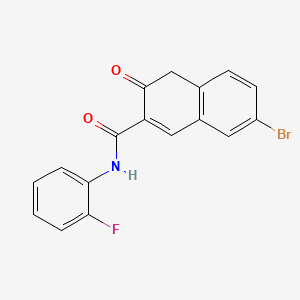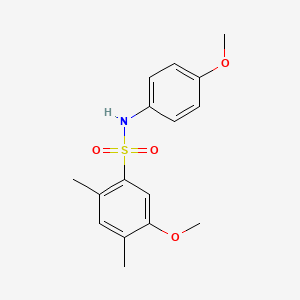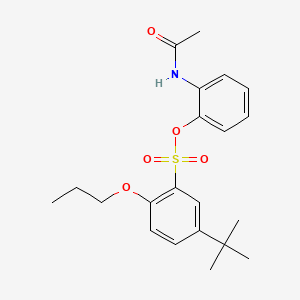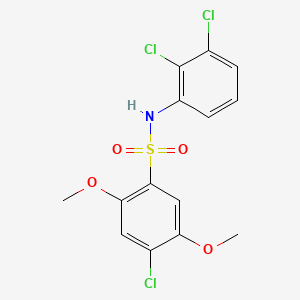
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as CNS 5161, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylsulfonamides, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in the growth and metastasis of cancer cells. By inhibiting their activity, 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161. One area of research is the development of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 and its effects on various cell signaling pathways. In addition, the therapeutic potential of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 in various diseases such as cancer, inflammation, and autoimmune disorders should be further explored.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-chloro-2-methyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography to obtain pure 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-9-10(16)5-4-6-12(9)18-23(19,20)15-8-13(21-2)11(17)7-14(15)22-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQAXYOFFULCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


